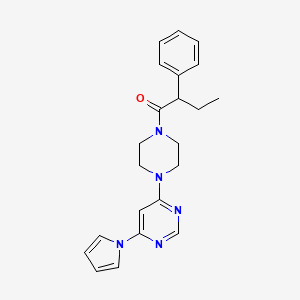
1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrrole ring, a pyrimidine ring, and a piperazine ring . Pyrrole is a biologically active scaffold known to possess a diverse range of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole-containing analogs are often synthesized through various tactical approaches .Applications De Recherche Scientifique
Antiproliferative Activity
A study on novel pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, which are structurally related to the chemical , evaluated their anti‐phosphodiesterase‐5 (PDE‐5) activity. Compounds with a phenyl ring at the N1 position and a 3,5‐dimethylpiperazinyl group showed better activity, suggesting potential for developing new inhibitors of PDE‐5 (Su et al., 2021).
Anticancer Potential
Research on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed antiproliferative effects against various human cancer cell lines, highlighting compounds like 6d as potential anticancer agents (Mallesha et al., 2012).
Antimicrobial and Antifungal Effects
The synthesis and evaluation of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, including 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate, demonstrated significant antimicrobial activity, suggesting applications in combating various microbial strains (Yurttaş et al., 2016).
Synthesis and Properties
A study focused on the synthesis and biological evaluation of coumarin derivatives, including pyrimidino and pyridino variants, underlined their antimicrobial potential. These compounds' structural characteristics make them candidates for further antimicrobial studies (Al-Haiza et al., 2003).
Potential in Anticonvulsant Applications
1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, a compound related to the chemical , was identified as a promising anticonvulsant drug candidate, named “Epimidin”. Its properties and related substances were analyzed using HPLC, highlighting its potential as an anticonvulsant agent (Severina et al., 2021).
Antipsychotic Agent Synthesis
Chemoenzymatic synthesis studies of compounds such as (R)-(+)-α-(4-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinebutanol indicated their potential as antipsychotic agents. These studies provide insights into the synthesis pathways and possible therapeutic applications of similar compounds (Gil et al., 1997).
Anti-inflammatory Potential
Research on the synthesis and evaluation of ibuprofen analogs, including those with pyrrolidine, piperidine, and piperazine components, demonstrated significant anti-inflammatory activity, suggesting the utility of these derivatives in anti-inflammatory drugs (Rajasekaran et al., 1999).
Mécanisme D'action
The mechanism of action would depend on the specific biological target of the compound. Pyrrole-containing compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-2-19(18-8-4-3-5-9-18)22(28)27-14-12-26(13-15-27)21-16-20(23-17-24-21)25-10-6-7-11-25/h3-11,16-17,19H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWCLLLVMQLWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2754479.png)


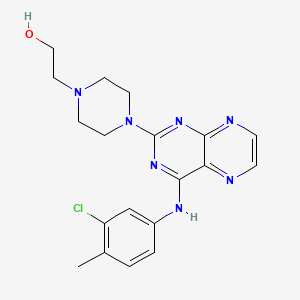
![1-{5-[(3-methylpiperidin-1-yl)sulfonyl]pyridin-2-yl}-1H-imidazole-4-carbohydrazide](/img/structure/B2754485.png)
![2-chloro-6-fluoro-N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2754486.png)
![3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2754487.png)
![3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2754488.png)

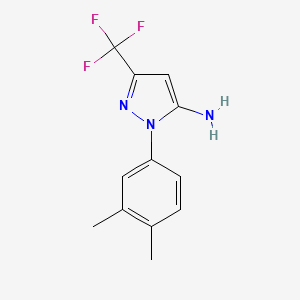
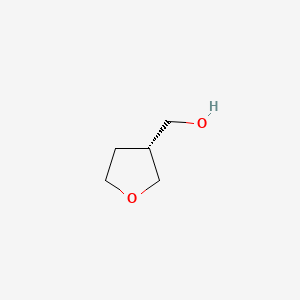
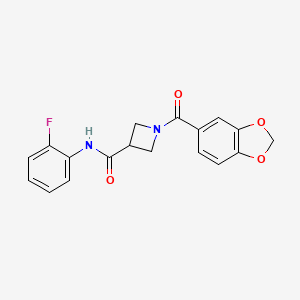
![5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2754498.png)
![6-methoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2754501.png)
